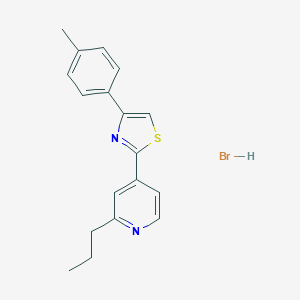

Fatostatin HBr

描述

Sterol regulatory element binding proteins (SREBPs) are transcription factors that have pivotal roles in lipogenesis and fat metabolism. The activation of SREBPs requires escort to the Golgi by SREBP cleavage-activating protein (SCAP) followed by proteolytic release of SREBP from the Golgi. Fatostatin is an inhibitor of SREBP activation, preventing SCAP-mediated escort of either SREBP-1 or SREBP-2 to the Golgi (IC50 = 5.6 µM). This blocks constitutive SREBP-mediated gene expression in the human prostate cancer cell line DU145.3 Fatostatin prevents insulin-induced adipogenesis of 3T3-L1 cells as well as growth induced by insulin-like growth factor 1 in DU145 cells (IC50 = 0.1 µM). Through its actions on SCAP/SREBP-1, it inhibits high glucose-induced upregulation of TGF-β in primary rat mesangial cells. This compound also alters lipid metabolism in vivo, reducing hepatic fat accumulation in ob/ob mice.

科学研究应用

胆固醇调节元件结合蛋白 (SREBPs) 的抑制

Fatostatin HBr 是一种已知的胆固醇调节元件结合蛋白 (SREBPs) 抑制剂,它可以抑制 SREBP-1 和 SREBP-2 的激活 . SREBPs 是一种转录因子,在脂肪生成和脂肪代谢中起着关键作用 .

抗癌特性

Fatostatin A 已被证明可以抑制雄激素非依赖性前列腺癌细胞的增殖,并且这种抑制作用独立于已知的 IGF1 信号通路 . 它可以抑制癌细胞增殖、侵袭、迁移,并阻断有丝分裂细胞分裂 .

胰岛素诱导的脂肪形成抑制

Fatostatin A 被发现可以抑制 3T3-L1 细胞中胰岛素诱导的脂肪形成 . 这表明它在治疗与过度脂肪形成相关的疾病方面具有潜在的应用。

血糖水平的调节

在动物研究中,Fatostatin A 被证明可以防止肥胖的 ob/ob 小鼠体重、血糖和肝脏脂肪积累增加,即使它们不控制小鼠的食物摄入量 . 这表明它在控制肥胖和糖尿病方面具有潜在的应用。

高葡萄糖诱导的 TGF-β 上调抑制

通过其对 SCAP/SREBP-1 的作用,this compound 抑制大鼠原代肾小球系膜细胞中高葡萄糖诱导的 TGF-β 上调 . 这表明它在治疗肾脏疾病方面具有潜在的应用。

在治疗血脂异常方面的潜在作用

鉴于其在抑制 SREBPs(脂质稳态的关键调节剂)方面的作用,this compound 可能在治疗血脂异常方面具有潜在的应用 .

作用机制

Target of Action

Fatostatin HBr, also known as Fatostatin A Hydrobromide, Fatostatin (hydrobromide), Fatostatin A, 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide, or Fatostatin Hydrobromide, is a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are transcription factors that play a crucial role in lipid synthesis and fat metabolism . This compound specifically impairs the activation of SREBP-1 and SREBP-2 .

Mode of Action

This compound operates by directly binding to SREBP Cleavage-Activating Protein (SCAP) and inhibiting the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus . This action prevents the activation of SREBPs, thereby inhibiting the transcription of genes involved in lipid synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipogenesis pathway. By inhibiting the activation of SREBPs, this compound suppresses the transcription of key enzymes involved in lipid and cholesterol synthesis . Interestingly, rather than inhibiting lipogenesis, this compound causes an accumulation of lipids as a response to endoplasmic reticulum stress . In particular, ceramide and dihydroceramide levels increase, contributing to the apoptotic effects of this compound .

Pharmacokinetics

It’s known that the compound is soluble in dmso and ethanol, but insoluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . In addition, this compound has been shown to significantly inhibit the secretion of inflammatory cytokines from cells activated with lipopolysaccharide, without affecting cell viability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in obese mice, this compound has been shown to reduce body weight, blood glucose levels, and hepatic fat accumulation, even without controlling food intake . .

生化分析

Biochemical Properties

Fatostatin Hydrobromide interacts with SREBPs, impairing the activation of SREBP-1 and SREBP-2 . This interaction inhibits the maturation and function of SREBPs, thereby affecting the synthesis of lipids and cholesterol .

Cellular Effects

Fatostatin Hydrobromide has been shown to suppress cell proliferation and anchorage-independent colony formation in both androgen-responsive and androgen-insensitive prostate cancer cells . It also reduces in vitro invasion and migration in these cell lines . Moreover, Fatostatin Hydrobromide has been found to ameliorate inflammation without affecting cell viability .

Molecular Mechanism

Fatostatin Hydrobromide exerts its effects at the molecular level by preventing the activation of SREBPs . This blocks the constitutive gene expression mediated by SREBPs in human prostate cancer cell lines . It also prevents insulin-induced adipogenesis of 3T3-L1 cells and growth induced by insulin-like growth factor 1 in DU145 cells .

Temporal Effects in Laboratory Settings

Over time, Fatostatin Hydrobromide has been observed to cause an accumulation of lipids in response to endoplasmic reticulum stress rather than inhibition of SREBP activity . This includes an increase in ceramide and dihydroceramide levels, which contribute to the apoptotic effects of Fatostatin Hydrobromide .

Dosage Effects in Animal Models

In animal models, Fatostatin Hydrobromide has been shown to significantly inhibit subcutaneous C4-2B tumor growth and markedly decrease serum prostate-specific antigen (PSA) levels . In obese ob/ob mice, it has been found to prevent increases in body weight, blood glucose levels, and hepatic fat accumulation, even without controlling food intake .

Metabolic Pathways

Fatostatin Hydrobromide is involved in the metabolic pathways of lipogenesis and cholesterogenesis, interacting with enzymes and cofactors that control the synthesis of fatty acids and cholesterol .

Subcellular Localization

Considering its role as an inhibitor of SREBPs, it is likely to be found in the endoplasmic reticulum where SREBPs are known to reside before they are activated and transported to the nucleus .

属性

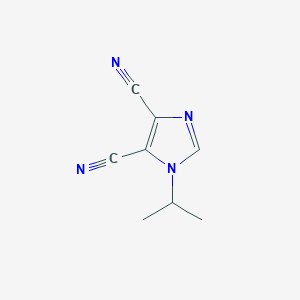

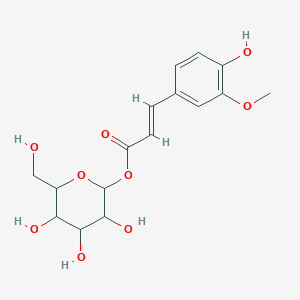

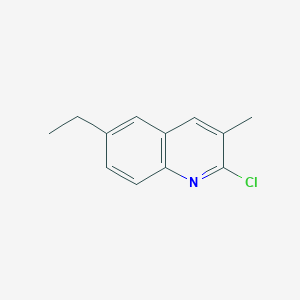

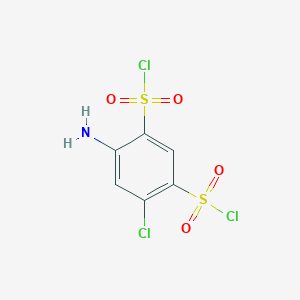

IUPAC Name |

4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S.BrH/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14;/h5-12H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCFNQZVFUMORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801044314 | |

| Record name | 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298197-04-3 | |

| Record name | 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-propylpyridin-4-yl)-4-p-tolylthiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

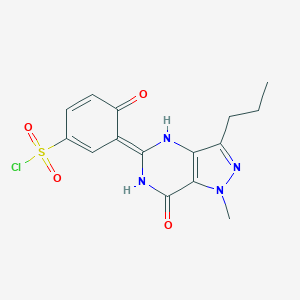

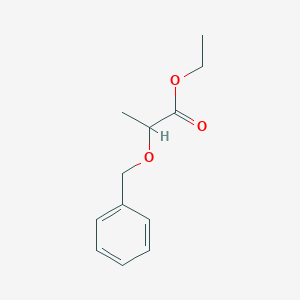

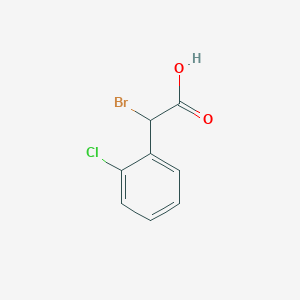

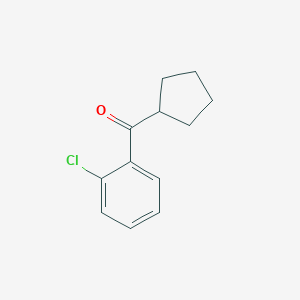

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

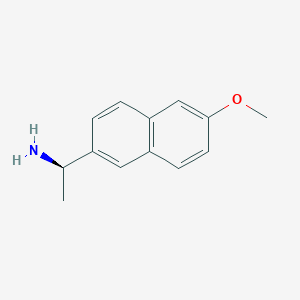

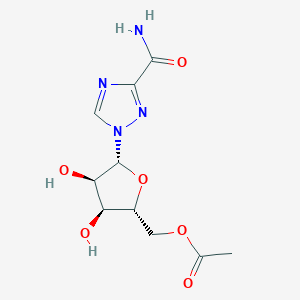

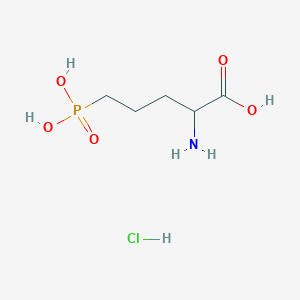

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)